4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one
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Overview
Description
4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one is a synthetic organic compound characterized by a complex molecular structure. This compound features a benzimidazole moiety linked to a pyrrolidinone ring, with additional butyl and o-tolyl substituents. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated with butyl halide in the presence of a base such as potassium carbonate.
Formation of Pyrrolidinone Ring: The pyrrolidinone ring can be formed by the cyclization of an appropriate amine with a ketone or aldehyde.
Coupling Reaction: Finally, the benzimidazole and pyrrolidinone intermediates are coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidinone rings.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce alcohol derivatives of the pyrrolidinone ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with benzimidazole and pyrrolidinone structures are often explored for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The specific biological activities of 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one would depend on its interaction with biological targets.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with various biological pathways, potentially leading to the development of new drugs.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The pyrrolidinone ring might enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-phenylpyrrolidin-2-one: Similar structure but with a phenyl group instead of an o-tolyl group.
4-(1-methyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
The uniqueness of 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The butyl group may enhance lipophilicity, while the o-tolyl group can affect the compound’s steric and electronic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(1-butylbenzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-3-4-13-24-20-12-8-6-10-18(20)23-22(24)17-14-21(26)25(15-17)19-11-7-5-9-16(19)2/h5-12,17H,3-4,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLWOCKRSVYTIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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